molecular formula C5H3ClN4O B097294 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one CAS No. 28683-00-3

7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one

Cat. No. B097294
CAS RN: 28683-00-3
M. Wt: 170.56 g/mol
InChI Key: FBGMURJERNIDPS-UHFFFAOYSA-N
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Description

7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the imidazo[4,5-d]pyridazine family of compounds and has been shown to possess a range of biological activities.

Mechanism Of Action

The mechanism of action of 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

Biochemical And Physiological Effects

Studies have shown that 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. It has also been shown to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one is its broad range of biological activities, which makes it a versatile compound for scientific research. However, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one. One area of research is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential as a kinase inhibitor and modulator of ion channels. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in various disease states.

Synthesis Methods

The synthesis of 7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one can be achieved through various methods, including the condensation of 3-aminopyridazine with chloroacetaldehyde followed by cyclization. Another method involves the reaction of 3,6-dichloroimidazo[4,5-d]pyridazine with diethyl oxalate followed by reduction with sodium borohydride.

Scientific Research Applications

7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antimicrobial activity. It has also been investigated for its potential use as a kinase inhibitor and as a modulator of ion channels.

properties

IUPAC Name

4-chloro-1,6-dihydroimidazo[4,5-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-4-2-3(8-1-7-2)5(11)10-9-4/h1H,(H,7,8)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTYNHTVJYHREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294401
Record name ST081080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one

CAS RN

28683-00-3
Record name NSC96384
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST081080
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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